1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of imidazo[1,5-a]pyridines. This class of compounds is recognized for its diverse applications in medicinal chemistry and material science owing to their unique structural characteristics. The compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research, as well as its role as a building block in the synthesis of more complex molecules.
The compound can be synthesized through various methods, and it is commercially available from chemical suppliers. Its molecular formula is , with a molecular weight of 256.23 g/mol. The compound's IUPAC name is 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid, and it has several identifiers including InChI and SMILES notations for chemical databases.
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing both imidazole and pyridine moieties. These compounds are significant in various scientific domains due to their pharmacological properties and their utility in organic synthesis.
The synthesis of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through multiple synthetic routes:
Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are increasingly utilized to enhance efficiency. Reaction conditions typically involve careful control of temperature, pressure, and reactant concentrations to achieve desired outcomes .
The molecular structure of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid features a fused ring system that includes an imidazole ring attached to a pyridine ring. The fluorophenyl group at position 1 enhances the compound's lipophilicity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
| InChI | InChI=1S/C14H9FN2O2/c15-10... |
| InChI Key | NYKKYJSZCAQAQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F |
The structural complexity contributes to its varied reactivity and interaction with biological targets.
The compound can participate in several chemical reactions:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5